molecular formula C6H7FO2 B14895131 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid

2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B14895131
M. Wt: 130.12 g/mol
InChI Key: ACYUYUYXVOTWOE-UHFFFAOYSA-N
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Description

2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane framework enhances its physicochemical properties, making it a valuable compound in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the direct fluorination of bicyclo[1.1.1]pentane using fluorine gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale procedures. The scalability of these methods is being explored to meet the growing demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor, NFSI, and various catalysts for fluorination, as well as oxidizing and reducing agents for modifying the carboxylic acid group .

Major Products Formed

The major products formed from these reactions include fluorinated derivatives, alcohols, and coupled products, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid group. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and reactivity with various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its single fluorine atom, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other fluorinated and non-fluorinated bicyclo[1.1.1]pentane derivatives .

Properties

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C6H7FO2/c7-4-3-1-6(4,2-3)5(8)9/h3-4H,1-2H2,(H,8,9)

InChI Key

ACYUYUYXVOTWOE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2F)C(=O)O

Origin of Product

United States

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